molecular formula C14H16P+ B12666802 3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole CAS No. 791011-31-9

3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole

Cat. No.: B12666802
CAS No.: 791011-31-9
M. Wt: 215.25 g/mol
InChI Key: OSOQWEOMIPGKBY-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole is a complex organic compound that belongs to the class of phosphindoles. This compound is characterized by the presence of a phosphorus atom within a heterocyclic structure, which imparts unique chemical properties and reactivity. The compound’s structure includes a benzo ring fused to a phosphindole ring, with two methyl groups attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzoic acid derivative with a phosphorus-containing reagent, such as phosphorus trichloride, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole undergoes various chemical reactions, including:

    Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form phosphines.

    Substitution: The benzo ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Halogenated or alkylated derivatives of the benzo ring.

Scientific Research Applications

3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom can form coordination complexes with metal ions, influencing enzymatic activity. Additionally, the compound’s structure allows it to interact with biological membranes, potentially altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the phosphorus atom.

    3,3-Dimethyl-2,3-dihydro-1H-isoindole: Contains a nitrogen atom instead of phosphorus.

    3,3-Dimethyl-2,3-dihydro-1H-phosphindole: Similar but without the benzo ring.

Uniqueness

3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole is unique due to the presence of the phosphorus atom within a benzo-fused ring system, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

791011-31-9

Molecular Formula

C14H16P+

Molecular Weight

215.25 g/mol

IUPAC Name

3,3-dimethyl-1,2-dihydrobenzo[e]phosphindol-3-ium

InChI

InChI=1S/C14H16P/c1-15(2)10-9-13-12-6-4-3-5-11(12)7-8-14(13)15/h3-8H,9-10H2,1-2H3/q+1

InChI Key

OSOQWEOMIPGKBY-UHFFFAOYSA-N

Canonical SMILES

C[P+]1(CCC2=C1C=CC3=CC=CC=C23)C

Origin of Product

United States

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